cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . It is widely used in pest control due to its high efficacy and broad-spectrum activity .
Target of Action
Lambda-cyhalothric acid primarily targets a wide range of agricultural crop and public health pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies .
Mode of Action
Lambda-cyhalothric acid works by disrupting the normal functioning of the nervous system in insects. It binds to the voltage-gated sodium channels in nerve cell membranes, prolonging the sodium current, which leads to repetitive firing, paralysis, and ultimately death of the pest .
Biochemical Pathways
The compound affects the sodium ion channel pathway, leading to an overstimulation of the nervous system. This overstimulation causes rapid knockdown of the pest, followed by its death .
Pharmacokinetics
Lambda-cyhalothric acid has a low aqueous solubility and is relatively volatile . It has a high octanol-water partition coefficient (Kow), indicating that it tends to accumulate in fatty tissues .
Result of Action
The result of the action of lambda-cyhalothric acid is the rapid knockdown and subsequent death of the targeted pests. It is highly toxic to mammals and is a known irritant. It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of lambda-cyhalothric acid can be influenced by environmental factors. It has a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter . This suggests that it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water . The compound is also resistant to degradation in sunlight, with a half-life of approximately 30 days .
Biochemical Analysis
Biochemical Properties
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite of pyrethroid insecticides. It interacts with various enzymes and proteins within the body. One of the primary interactions is with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of many xenobiotics. The compound is known to be relatively non-toxic and is excreted through urine .
Cellular Effects
The effects of this compound on cells are primarily observed in the liver and kidneys. Studies have shown that exposure to this compound can lead to an increase in interleukin 1β and tumor necrosis factor α levels, indicating a pro-inflammatory response . This response can affect cell signaling pathways and gene expression, leading to potential nephrotoxic and hepatotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with voltage-gated sodium channels in neuron membranes. This interaction can lead to neurotoxic effects, although the compound itself is considered relatively non-toxic compared to its parent pyrethroid compounds . The binding interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and subsequent excretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can still exert biological effects. Long-term exposure studies have shown that the compound can lead to sustained pro-inflammatory responses in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is relatively non-toxic, but higher doses can lead to significant nephrotoxic and hepatotoxic effects. These effects are dose-dependent and have been observed in various animal studies .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway involves the cleavage of the central ester bond, leading to the formation of relatively non-toxic metabolites that are excreted through urine . This metabolic process is crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the bloodstream. It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of liver and kidney cells. It does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are largely determined by its interactions with cellular enzymes and proteins .
Properties
IUPAC Name |
(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZAYWHHVLPBN-WREUKLMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887168, DTXSID101335879 | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68127-59-3, 72748-35-7, 76023-99-9 | |
Record name | cis-Cyhalothric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68127-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of lambda-cyhalothric acid?
A1: Lambda-cyhalothric acid itself is not used as a pesticide. It serves as a vital precursor in synthesizing bifenthrin [, ]. Bifenthrin is a pyrethroid insecticide widely employed in agriculture and household pest control.
Q2: How is lambda-cyhalothric acid used to prepare bifenthrin?
A2: A two-step process is typically used:
- Esterification: Lambda-cyhalothric acid is reacted with a low-molecular-weight alcohol in the presence of weakly acidic catalysts. This forms a lambda-cyhalothric acid ester. []
- Transesterification: This ester then undergoes a transesterification reaction with methyl-3-biphenylmethyanol, catalyzed by titanate catalysts. This yields the final product, bifenthrin. []
Q3: Can the enantiomers of lambda-cyhalothric acid be separated?
A3: Yes, enantioselective separation of lambda-cyhalothric acid enantiomers is possible using chiral extraction. This technique employs tartaric esters as chiral selectors in a two-phase system of water and 1,2-dichloroethane. Factors like pH, tartaric ester concentration, and temperature significantly influence the separation efficiency. []
Q4: Are there analytical methods to detect metabolites of pyrethroid pesticides, including those potentially derived from lambda-cyhalothric acid?
A4: Yes, modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) methods coupled with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) allow for the determination of pyrethroid pesticide metabolites in various matrices, including tea. [] While the specific metabolites of lambda-cyhalothric acid are not mentioned in the provided research, the analytical techniques described could be adapted for their detection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.